molecular formula C16H16ClN3O2 B8723842 2-(2-Chloro-5-cyclopropyl-pyridin-4-ylamino)-N-methoxy-benzamide

2-(2-Chloro-5-cyclopropyl-pyridin-4-ylamino)-N-methoxy-benzamide

Cat. No. B8723842
M. Wt: 317.77 g/mol
InChI Key: SZQWBTWGPZYGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-cyclopropyl-pyridin-4-ylamino)-N-methoxy-benzamide is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-5-cyclopropyl-pyridin-4-ylamino)-N-methoxy-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-5-cyclopropyl-pyridin-4-ylamino)-N-methoxy-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloro-5-cyclopropyl-pyridin-4-ylamino)-N-methoxy-benzamide

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methoxybenzamide

InChI

InChI=1S/C16H16ClN3O2/c1-22-20-16(21)11-4-2-3-5-13(11)19-14-8-15(17)18-9-12(14)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,18,19)(H,20,21)

InChI Key

SZQWBTWGPZYGTO-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C3CC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealable tube toluene (50 mL) was degassed with N2 at 50° C. for 15 min and to this 2-(5-bromo-2-chloro-pyridin-4-ylamino)-N-methoxy-benzamide (1.5 g, 4.21 mmole, 1 eq), cyclopropylboronic acid (1.4 g, 16.85 mmole, 4 eq) and Pd(PPh3)4 (0.24 g, 0.21 mmole, 0.05 eq) were added and resulting mixture was degassed for 30 min. To this NaBr (0.44 g, 4.33 mmole, 1.03 eq) and a solution of KF (0.8 g, 13.90 mmole, 3.3 eq) in H2O (3 mL) were added; again degassed with N2 for 15 min. The tube was sealed and the resulting mixture was heated at 100° C. for 24 h. After completion of reaction, reaction mixture was allowed to cool at room temperature, poured into water (100 mL) and extracted with toluene (2×50 mL). Combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude compound was purified by washing with 0.5% DCM-Et2O to give titled compound as pale yellow solid (0.7 g, 53%). 1H-NMR (400 MHz, DMSO-d6): δ 0.57-072 (m, 2H), 0.97-1.10 (m, 2H), 1.62-1.75 (m, 1H), 3.68 (s, 3H), 7.02 (s, 1H), 7.11-7.20 (m, 1H), 7.51-7.67 (m, 3H), 7.94 (s, 1H), 9.62 (s, 1H), 11.92 (brs, 1H). LC-MS [M+H]+=318.2.
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
53%

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